![molecular formula C19H30N2O4 B5539142 2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)
2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of diazaspiro compounds, including structures similar to 2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one, often involves divergent synthetic routes allowing for the introduction of various substituents. A key step in such syntheses is the efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, which allows for a range of substituents to be introduced into the diazaspiro framework (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds like 2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one is often elucidated using high-resolution NMR techniques and X-ray crystallography. These methods provide detailed information about the spatial arrangement of atoms within the molecule and are crucial for understanding the compound's chemical behavior (Sun et al., 2010).
Chemical Reactions and Properties
Diazaspiro compounds are known for participating in various chemical reactions, including condensation, cyclization, and Michael addition. Their reactivity can be attributed to the presence of functional groups and the strained nature of the spirocyclic system, which can be exploited in synthetic chemistry to produce novel compounds with unique properties (Ahmed et al., 2012).
Physical Properties Analysis
The physical properties of 2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one, such as melting point, solubility, and crystallinity, can be influenced by the molecular structure and the presence of functional groups. These properties are essential for determining the compound's suitability for various applications, including material science and drug formulation.
Chemical Properties Analysis
The chemical properties of diazaspiro compounds, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are dictated by their molecular structure. The presence of nitrogen atoms within the spirocyclic framework can impart basicity, while the carbonyl and other functional groups can influence the compound's overall reactivity (Cordes et al., 2013).
Scientific Research Applications
CCR8 Antagonists
Compounds like 2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one have been identified as CCR8 antagonists. These are useful in treating chemokine-mediated diseases, especially respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Biological Activity and Synthesis
This compound and similar 1,9-diazaspiro[5.5]undecanes have shown potential for treating obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular, and psychotic disorders. Their biological activity and synthesis have been a subject of significant research (Blanco‐Ania, Heus, & Rutjes, 2017).
Antihypertensive Screening
Specific derivatives of diazaspiro[5.5]undecan-3-one, such as 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, have been explored for their antihypertensive properties in spontaneously hypertensive rats (Clark et al., 1983).
Catalyst-Free Synthesis
Research has also focused on the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, offering insights into more environmentally friendly and economical production methods (Aggarwal, Vij, & Khurana, 2014).
properties
IUPAC Name |
9-[2-(oxolan-2-ylmethoxy)acetyl]-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-2-9-21-15-19(6-5-17(21)22)7-10-20(11-8-19)18(23)14-24-13-16-4-3-12-25-16/h2,16H,1,3-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISOIBMERLOXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2(CCC1=O)CCN(CC2)C(=O)COCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.